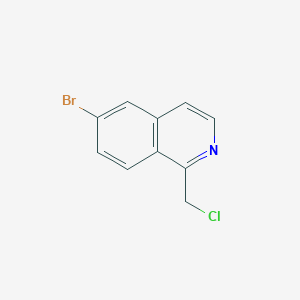

6-Bromo-1-(chloromethyl)isoquinoline

Beschreibung

6-Bromo-1-(chloromethyl)isoquinoline (CAS: 205055-63-6) is a halogenated isoquinoline derivative characterized by a bromine atom at the 6-position and a chloromethyl group at the 1-position of the isoquinoline scaffold. It is synthesized via treatment of 6-bromo-1-hydroxymethylisoquinoline with phosphorus oxychloride (POCl₃), yielding a reddish solid with a melting point of 108–110 °C and a molecular weight of 242.5 g/mol . The compound's electrophilic chloromethyl group makes it a versatile intermediate for further functionalization, particularly in medicinal chemistry for the development of CXCR4 antagonists and other bioactive molecules .

Eigenschaften

IUPAC Name |

6-bromo-1-(chloromethyl)isoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c11-8-1-2-9-7(5-8)3-4-13-10(9)6-12/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNKXSBKQOFAPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2CCl)C=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Route

The predominant synthetic approach to 6-Bromo-1-(chloromethyl)isoquinoline involves two key steps:

- Bromination at the 6-position of the isoquinoline ring.

- Chloromethylation at the 1-position, typically via conversion of a hydroxymethyl precursor to the chloromethyl derivative.

A common synthetic sequence includes:

Synthesis of 6-bromo-1-hydroxymethylisoquinoline : Starting from isoquinoline or its derivatives, selective bromination at the 6-position is performed, followed by hydroxymethylation at the 1-position. The hydroxymethyl intermediate is often obtained via reaction with formaldehyde under acidic conditions.

Conversion of the hydroxymethyl group to chloromethyl : Treatment of 6-bromo-1-hydroxymethylisoquinoline with phosphorus oxychloride (POCl₃) at elevated temperatures results in substitution of the hydroxyl group by chlorine, yielding this compound as a reddish solid with a melting point of 108–110 °C and molecular weight of 256.52 g/mol.

Detailed Procedure from Literature

A representative preparation reported in the literature involves:

- Heating 1-hydroxymethylisoquinoline derivatives in 2.5M sulfuric acid at 120 °C for 24–36 hours to form the hydroxymethyl intermediate.

- Subsequent extraction, drying, and concentration steps yield the hydroxymethyl compound ready for chlorination.

- The hydroxymethyl compound is then reacted with phosphorus oxychloride under controlled conditions to afford the chloromethyl derivative.

Industrial Scale Considerations

Industrial synthesis emphasizes:

- Use of large-scale bromination and chloromethylation reactions with optimized reaction conditions to maximize yield and purity.

- Employment of automated reactors or continuous flow systems to enhance efficiency and scalability.

- Careful control of temperature, solvent choice, and reagent stoichiometry to minimize side reactions and degradation.

Data Table: Summary of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions: 6-Bromo-1-(chloromethyl)isoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of complex organic molecules .

Wissenschaftliche Forschungsanwendungen

6-Bromo-1-(chloromethyl)isoquinoline has diverse applications in scientific research:

Chemistry: It serves as a key intermediate in the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

Medicine: It is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 6-Bromo-1-(chloromethyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Isoquinoline Derivatives

Structural Analogues with Halogen Substituents

6-Bromo-1-chloroisoquinoline (CAS: 205055-63-6)

- Structure : Differs from the target compound by replacing the chloromethyl group with a chlorine atom at the 1-position.

- Synthesis: Prepared via POCl₃-mediated chlorination of 6-bromo-1-hydroxyisoquinoline (62% yield) .

- Properties: Molecular weight 242.5 g/mol; lacks the reactive chloromethyl group, reducing its utility in nucleophilic substitution reactions compared to 6-bromo-1-(chloromethyl)isoquinoline .

1-Bromo-6-fluoroisoquinoline (CAS: 1196151-59-3)

- Structure : Features a bromine at the 1-position and fluorine at the 6-position.

- Properties : Molecular formula C₉H₅BrFN (molar mass 228.04 g/mol). The electron-withdrawing fluorine atom may enhance metabolic stability but reduces electrophilicity at the 1-position compared to the chloromethyl group .

6-Bromoisoquinoline (CAS: 34784-05-9)

- Properties: Molecular weight 208.06 g/mol; used as a precursor for metalation reactions to introduce amino groups at the 6-position .

Derivatives with Functional Groups at the 1-Position

6-(Bromomethyl)-1-chloroisoquinoline (CAS: 234109-25-2)

- Structure : Bromomethyl group at the 1-position instead of chloromethyl.

- Applications : The bromine atom offers distinct reactivity in Suzuki couplings or nucleophilic substitutions, whereas the chloromethyl group in the target compound is more suited for alkylation reactions .

6-Bromo-1-(difluoromethoxy)isoquinoline (CAS: 2685743-20-6)

- Structure : Difluoromethoxy group at the 1-position.

- Properties: Molecular formula C₁₀H₆BrF₂NO (molar mass 274.06 g/mol). The difluoromethoxy group enhances lipophilicity and may improve blood-brain barrier penetration compared to the chloromethyl variant .

Bioactivity and Structure-Activity Relationships (SAR)

- Contractile Activity: Derivatives like 1-methyl- and 1-phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines exhibit significant smooth muscle contractile activity (−74% vs. control), highlighting the importance of substituents at the 1-position .

- Antiviral Potential: The chloromethyl group in this compound facilitates its role in synthesizing CXCR4 antagonists, which are critical for blocking HIV entry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.